Cas no 155271-01-5 (1H-Purine-2,6-dione,8-[2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-, (E)-(9CI))

1H-Purine-2,6-dione,8-[2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-, (E)-(9CI) structure
155271-01-5 structure
Product name:1H-Purine-2,6-dione,8-[2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-, (E)-(9CI)
CAS No:155271-01-5
MF:C20H24N4O4
MW:384.428964614868
CID:186551
PubChem ID:6448852

1H-Purine-2,6-dione,8-[2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-, (E)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,8-[2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-, (E)-(9CI)
    • 8-[(E)-2-(2,3-Dimethoxyphenyl)vinyl]-1,3-diethyl-7-methyl-3,7-dih ydro-1H-purine-2,6-dione
    • 155271-01-5
    • (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
    • SCHEMBL7304671
    • SCHEMBL7304681
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(2,3-dimethoxyphenyl)ethenyl)-7-methyl-, (E)-
    • Inchi: InChI=1S/C20H24N4O4/c1-6-23-18-16(19(25)24(7-2)20(23)26)22(3)15(21-18)12-11-13-9-8-10-14(27-4)17(13)28-5/h8-12H,6-7H2,1-5H3/b12-11+
    • InChI Key: HMFNHSWZSIBCBY-VAWYXSNFSA-N
    • SMILES: COC1=CC=CC(/C=C/C2=NC3N(C(N(C(=O)C=3N2C)CC)=O)CC)=C1OC

Computed Properties

  • Exact Mass: 384.17992
  • Monoisotopic Mass: 384.179755
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.9

Experimental Properties

  • Density: 1.24
  • Boiling Point: 589.1°C at 760 mmHg
  • Flash Point: 310.1°C
  • Refractive Index: 1.598
  • PSA: 76.9
  • LogP: 2.12410

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